molecular formula C10H19N3O5 B14551955 L-Valylglycyl-L-serine CAS No. 61756-29-4

L-Valylglycyl-L-serine

Cat. No.: B14551955
CAS No.: 61756-29-4
M. Wt: 261.28 g/mol
InChI Key: LAYSXAOGWHKNED-XPUUQOCRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-Valylglycyl-L-serine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Activation of Amino Acids: The amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU).

    Coupling: The activated amino acids are coupled to the growing peptide chain on the resin.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on the desired scale and purity of the final product. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for maximizing yield and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

L-Valylglycyl-L-serine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the serine residue can yield serine derivatives, while reduction can lead to modified peptide backbones .

Scientific Research Applications

L-Valylglycyl-L-serine has a wide range of applications in scientific research:

Mechanism of Action

L-Valylglycyl-L-serine exerts its effects through interactions with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism of action depends on the context in which the compound is used. For example, in neurological research, it may interact with neurotransmitter receptors, while in enzymatic studies, it may act as a substrate or inhibitor .

Comparison with Similar Compounds

L-Valylglycyl-L-serine can be compared to other oligopeptides with similar structures, such as:

This compound is unique due to its specific combination of amino acids, which imparts distinct chemical and biological properties. Its applications in various fields highlight its versatility and importance in scientific research .

Properties

CAS No.

61756-29-4

Molecular Formula

C10H19N3O5

Molecular Weight

261.28 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C10H19N3O5/c1-5(2)8(11)9(16)12-3-7(15)13-6(4-14)10(17)18/h5-6,8,14H,3-4,11H2,1-2H3,(H,12,16)(H,13,15)(H,17,18)/t6-,8-/m0/s1

InChI Key

LAYSXAOGWHKNED-XPUUQOCRSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)O)N

Origin of Product

United States

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